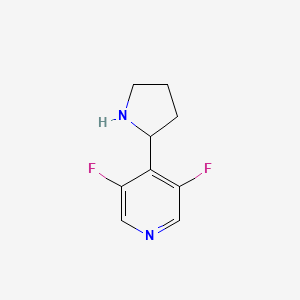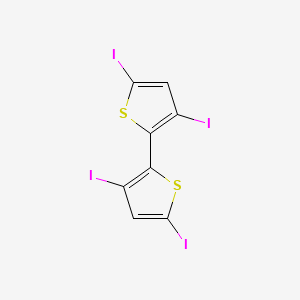
(1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a prop-2-enylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-3-fluorobenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)- or (Z)-alkene intermediate.
Reduction: The alkene intermediate is then reduced using a chiral catalyst to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of chiral catalysts to ensure high enantioselectivity.
Solvents: Selection of appropriate solvents to enhance reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to maximize yield and purity.
化学反应分析
Types of Reactions
(1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
(1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- (1S)-1-(5-Chloro-3-bromophenyl)prop-2-enylamine
- (1S)-1-(5-Chloro-3-iodophenyl)prop-2-enylamine
- (1S)-1-(5-Chloro-3-methylphenyl)prop-2-enylamine
Uniqueness
(1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance the compound’s stability and selectivity in various applications.
属性
分子式 |
C9H9ClFN |
|---|---|
分子量 |
185.62 g/mol |
IUPAC 名称 |
(1S)-1-(3-chloro-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI 键 |
GUTBGZJQOUGCBA-VIFPVBQESA-N |
手性 SMILES |
C=C[C@@H](C1=CC(=CC(=C1)Cl)F)N |
规范 SMILES |
C=CC(C1=CC(=CC(=C1)Cl)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)


![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)




![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)



